molecular formula C6H10F2O B2620918 3,3-Difluoro-2,2-dimethylbutanal CAS No. 1996581-55-5

3,3-Difluoro-2,2-dimethylbutanal

Cat. No.: B2620918
CAS No.: 1996581-55-5
M. Wt: 136.142
InChI Key: WLEYNVJCQFQACH-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylbutanal is an organic compound with the molecular formula C6H10F2O It is a fluorinated aldehyde, characterized by the presence of two fluorine atoms and two methyl groups attached to a butanal backbone

Scientific Research Applications

3,3-Difluoro-2,2-dimethylbutanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylbutanal typically involves the fluorination of a suitable precursor. One common method is the fluorination of 2,2-dimethylbutanal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylbutanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: 3,3-Difluoro-2,2-dimethylbutanoic acid.

    Reduction: 3,3-Difluoro-2,2-dimethylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, fluorinated compounds are known to affect enzyme activity by mimicking natural substrates or by forming strong interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-2,2-dimethylbutanoic acid: The oxidized form of 3,3-Difluoro-2,2-dimethylbutanal.

    3,3-Difluoro-2,2-dimethylbutanol: The reduced form of this compound.

    2,2-Dimethylbutanal: The non-fluorinated precursor.

Uniqueness

This compound is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorination can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various applications, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-5(2,4-9)6(3,7)8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEYNVJCQFQACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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